

# Technical Support Center: S-4048 (Ker-CT Cell Line)

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## Compound of Interest

Compound Name: S-4048

Cat. No.: B15574479

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the **S-4048**, more formally known as the Ker-CT (ATCC® CRL-4048™) cell line. This immortalized human keratinocyte cell line is a valuable model for dermatological research, toxicology, and studies of epidermal biology.

## Frequently Asked Questions (FAQs)

Q1: What is the **S-4048** (Ker-CT) cell line?

A1: The Ker-CT cell line is an hTERT-immortalized human keratinocyte line derived from the foreskin of a male neonate. It was created by introducing retroviruses that express human telomerase reverse transcriptase (hTERT) and murine cyclin-dependent kinase 4 (CDK4).[1] These cells express basal epidermal markers like keratin 5 and p63 and can undergo differentiation, making them a reliable alternative to primary keratinocytes which have a limited lifespan.[2]

Q2: What are the key advantages of using Ker-CT cells over primary keratinocytes?

A2: The primary advantage is their extended lifespan; Ker-CT cells can undergo over 250 population doublings without senescing.[2] This avoids the experimental variability associated with donor-specific differences and limited availability of primary cells.[3][4] Their genetic stability over time makes them suitable for long-term studies and genetic modifications like CRISPR-mediated knockouts.

Q3: What are the recommended baseline culture conditions for Ker-CT cells?

A3: Ker-CT cells should be cultured in Keratinocyte Growth Medium (KGM), such as KGM-Gold™ BulletKit™, and incubated at 37°C in a 5% CO<sub>2</sub> atmosphere.[5]

Q4: How do Ker-CT cells respond to calcium?

A4: Like primary keratinocytes, Ker-CT cells up-regulate differentiation markers in response to increased extracellular calcium concentrations.[6] Low calcium levels (e.g., 0.05 mM) maintain the cells in a proliferative, undifferentiated state, while increasing calcium (e.g., >0.1 mM) induces differentiation and the expression of markers like involucrin and transglutaminase.[7][8]

Q5: Are Ker-CT cells suitable for 3D skin models?

A5: Yes. Ker-CT cells can form stratified, organotypic epidermal structures in 3D culture models that are comparable to those formed by primary keratinocytes.[2] They retain this differentiation capability even at late passages.

## Experimental Protocols & Data

### Key Experimental Parameters

The following table summarizes critical quantitative data for successful Ker-CT cell culture.

Parameter	Recommended Value	Notes
Seeding Density	5,000 - 8,000 viable cells/cm <sup>2</sup>	For routine subculturing.
Media Renewal	Every 2-3 days	Adjust volume based on confluence.
Subculture Ratio	1:4 to 1:8	When cells are ~90% confluent.[9]
Trypsinization Time	4-6 minutes at 37°C	Until ~90% of cells have detached.
Centrifugation	250 x g for 5 minutes	To pellet cells after trypsinization.
Cryopreservation	90% FBS, 10% DMSO	Store in liquid nitrogen vapor phase.[5]

## Media Volume Adjustment by Confluence

Confluence	Media Volume (per 25 cm <sup>2</sup> flask)
< 25%	5 mL
25% - 45%	7.5 mL
> 45%	10 mL

Data sourced from ATCC CRL-4048 product sheet.

## Detailed Methodologies

### Protocol 1: Thawing Cryopreserved Ker-CT Cells

- Preparation: Pre-warm the complete growth medium in a 37°C water bath. Place the culture flask (T-25 or T-75) containing the appropriate volume of medium in a 37°C, 5% CO<sub>2</sub> incubator for at least 15 minutes to ensure proper pH (7.0-7.6).
- Thawing: Quickly thaw the cryovial by gentle agitation in the 37°C water bath (approx. 2 minutes). Keep the cap and O-ring out of the water to prevent contamination.

- **Aseptic Transfer:** Decontaminate the vial with 70% ethanol. Transfer the thawed cell suspension directly into the pre-warmed culture flask. Do not centrifuge the cells to remove the DMSO at this stage.
- **Incubation:** Incubate the culture at 37°C in a 5% CO<sub>2</sub> incubator.
- **Medium Change:** After 6-12 hours, once cells have attached, remove the medium containing residual DMSO and replace it with fresh, pre-warmed complete growth medium.

## Protocol 2: Subculturing Ker-CT Cells (T-75 Flask)

- **Aspirate Medium:** Remove and discard the spent cell culture medium.
- **Rinse:** Briefly rinse the cell monolayer with 3 mL of sterile HBSS and discard the rinse solution.<sup>[5]</sup>
- **Dissociation:** Add 3 mL of trypsin for primary cells. Gently rock the flask to cover the monolayer and place it at 37°C for 4-6 minutes.<sup>[5]</sup> Monitor under a microscope until approximately 90% of the cells have detached.
- **Neutralization:** Add 3 mL of a solution containing 2% FBS in D-PBS to neutralize the trypsin.
- **Harvesting:** Dislodge the cells by gently tapping the flask. Transfer the cell suspension to a 15 mL conical tube.
- **Centrifugation:** Pellet the cells by centrifuging at 250 x g for 5 minutes.
- **Resuspension:** Discard the supernatant and resuspend the cell pellet in 6-8 mL of fresh, pre-warmed complete growth medium.
- **Seeding:** Perform a cell count and seed new culture vessels at a density of 5,000 to 8,000 viable cells/cm<sup>2</sup>.

## Troubleshooting Guide

### Issue 1: Slow Cell Growth or Low Viability After Thawing

- **Possible Cause A:** Storage at -70°C.

- Solution: Ker-CT cells lose viability when stored at -70°C. Always store cryopreserved vials in the vapor phase of liquid nitrogen.
- Possible Cause B: Alkaline pH of the medium.
  - Solution: Ensure the medium is pre-incubated in a 5% CO<sub>2</sub> incubator for at least 15 minutes before adding cells to allow the pH to equilibrate to a physiological range (7.0-7.6).
- Possible Cause C: Centrifugation immediately after thawing.
  - Solution: Do not centrifuge cells immediately after thawing to remove cryoprotectant. Plate the entire vial contents and change the medium after 6-12 hours to remove residual DMSO once cells have attached.

#### Issue 2: Cells Detach in Sheets or Spontaneously Differentiate

- Possible Cause A: Over-confluence.
  - Solution: Do not let cultures become over-confluent. Subculture cells when they reach approximately 90% confluence to maintain a healthy, proliferative state.
- Possible Cause B: High calcium levels in basal media or supplements.
  - Solution: Use the recommended complete growth medium (e.g., KGM-Gold™), which is formulated with low calcium to support proliferation. High calcium concentrations will induce terminal differentiation.[\[6\]](#)[\[8\]](#)
- Possible Cause C: Excessive trypsinization.
  - Solution: Limit exposure to trypsin to the recommended time (4-6 minutes). Over-trypsinization can damage cell surface proteins and affect adherence.

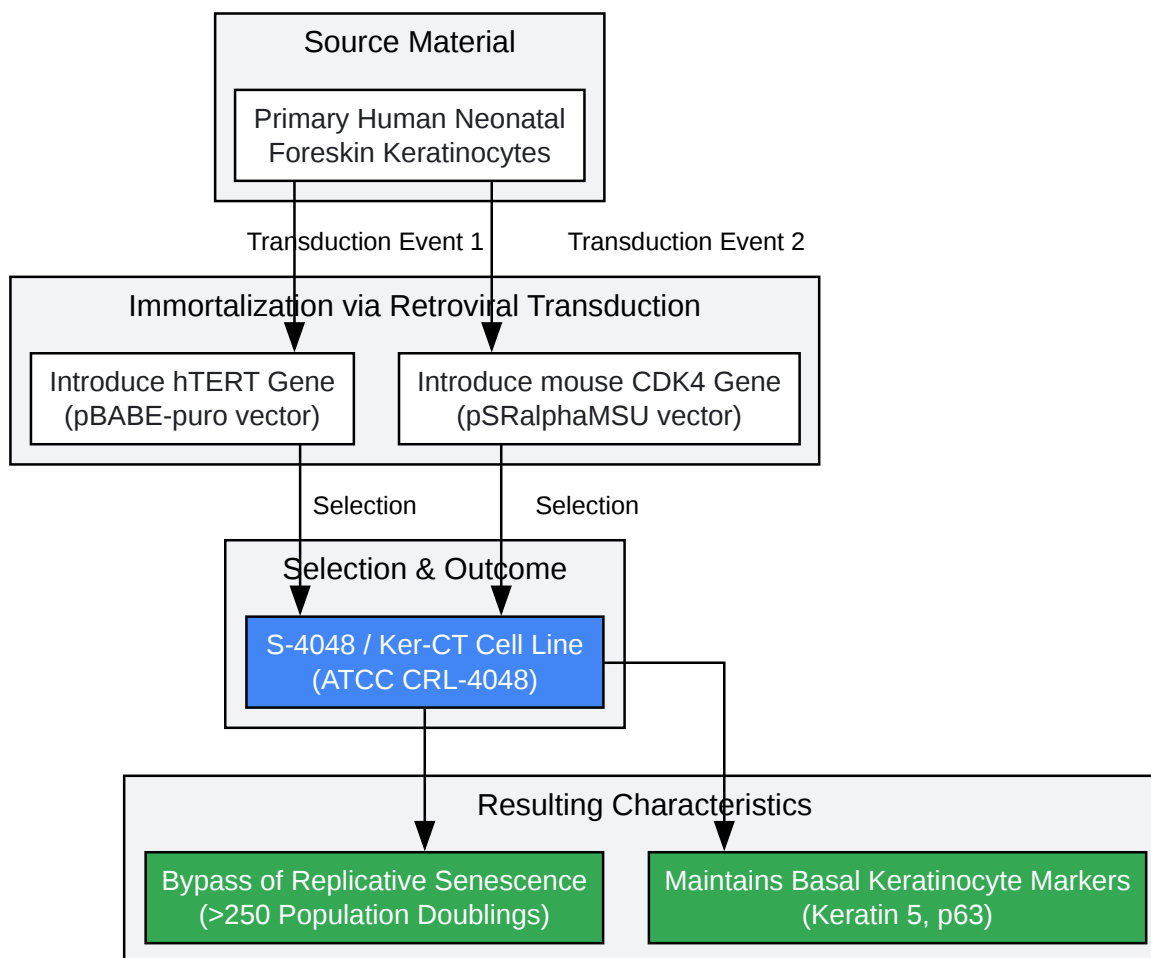
#### Issue 3: Inconsistent Experimental Results

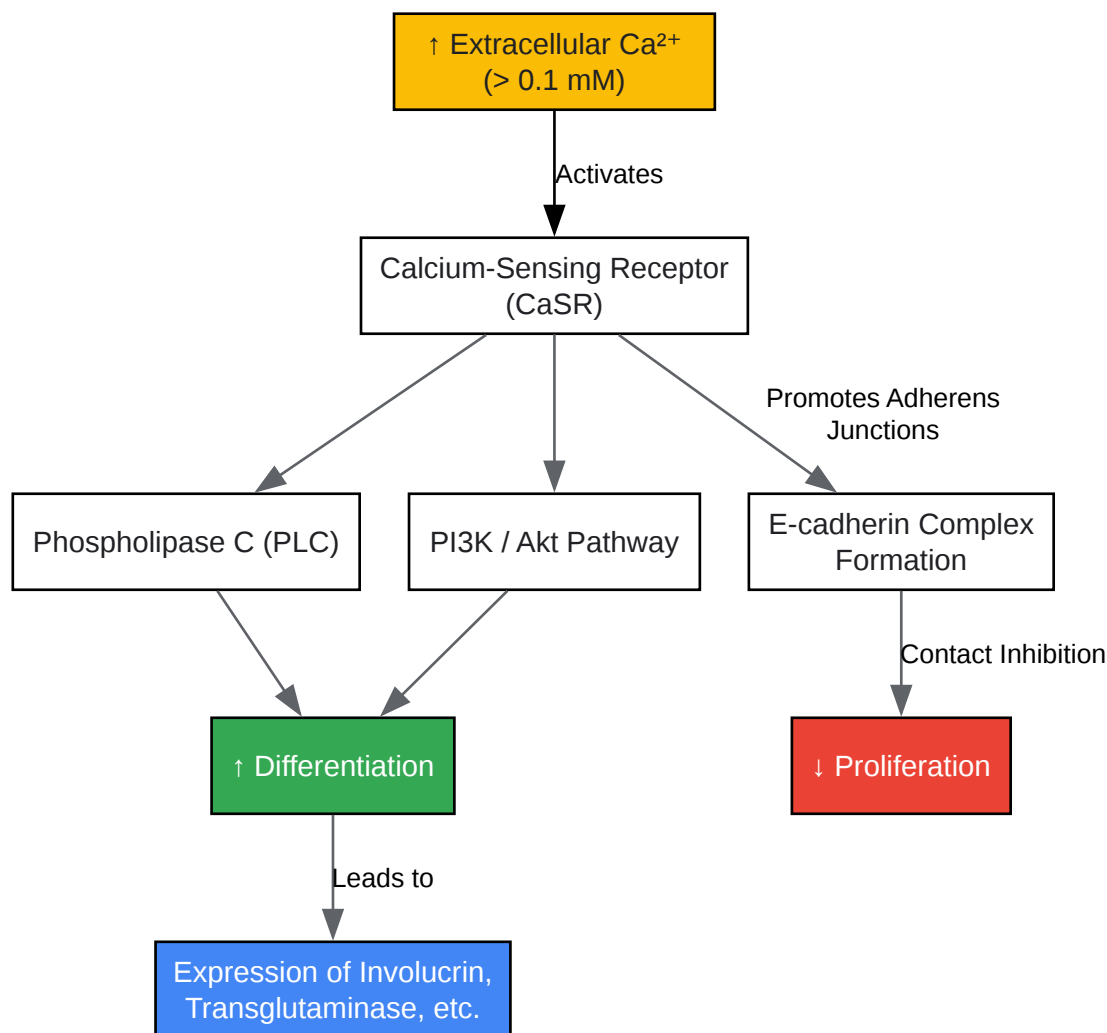
- Possible Cause A: High passage number.

- Solution: While Ker-CT cells are stable for many passages, it is good practice to use cells within a consistent and defined passage range for a series of experiments to minimize variability. Start experiments with fresh, low-passage cells from a reputable source.
- Possible Cause B: Mycoplasma contamination.
  - Solution: Periodically test cultures for mycoplasma, as contamination can alter cellular metabolism and behavior, leading to spurious results. Use fluorescent dyes like Hoechst 33258 for detection.
- Possible Cause C: Inconsistent cell density at the start of an experiment.
  - Solution: Always perform accurate cell counts and seed a consistent number of cells per well or flask for each experiment to ensure reproducibility.

## Visualizing Key Processes

### Ker-CT Immortalization Workflow





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